MS-1020

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

MS-1020 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study JAK3-mediated signaling pathways.

Biology: Employed in cell-based assays to investigate the role of JAK3 in cellular processes.

Medicine: Potential therapeutic agent for treating cancers with aberrant JAK3 signaling.

Industry: Utilized in the development of new drugs targeting JAK3

作用機序

MS-1020は、JAK3を選択的に阻害することで効果を発揮します。JAK3のATP結合部位に直接結合し、その触媒活性を阻害します。この阻害は、特にSTAT3とSTAT5の、下流のシグナル伝達因子および転写活性化因子(STAT)タンパク質のリン酸化と活性化を防ぎます。その結果、これは、癌細胞における抗アポトーシス遺伝子の発現のダウンレギュレーションとアポトーシスの誘導につながります .

類似の化合物との比較

類似の化合物

トファシチニブ: JAK阻害薬ですが、JAK1、JAK2、JAK3に対してより広範な活性があります。

ルキソリチニブ: 主にJAK1とJAK2を阻害し、骨髄線維症の治療に使用されます。

バリシチニブ: JAK1とJAK2を阻害し、関節リウマチに使用されます

独自性

This compoundは、JAK3に対する高い選択性でユニークであり、JAK3特異的なシグナル伝達経路を研究するための貴重なツールであり、標的型癌治療のための有望な候補です .

生化学分析

Biochemical Properties

This compound interacts with the Janus kinase 3 (JAK3) enzyme, blocking its catalytic activity . This interaction inhibits the JAK3/STAT signaling pathway, which plays a crucial role in immune response and cell growth . This compound’s ability to selectively inhibit JAK3 makes it a potential therapeutic agent for conditions associated with overactive JAK3/STAT signaling .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It inhibits STAT signaling in cancer cells with constitutive JAK3 activity, reducing tyrosine phosphorylated STAT3 levels . Furthermore, this compound affects cell viability only in cancer cells harboring persistently-active JAK3/STATs . It promotes cell death and induces apoptosis by down-regulating the expression of anti-apoptotic genes .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly binding with JAK3, thereby blocking its catalytic activity . This inhibition of JAK3 leads to a decrease in the activation of the downstream STAT3 transcription factor, which in turn reduces the expression of genes involved in cell survival and proliferation .

Metabolic Pathways

Given its role as a JAK3 inhibitor, it likely interacts with enzymes and cofactors involved in the JAK/STAT signaling pathway .

準備方法

合成経路と反応条件

MS-1020の合成は、ナフタレンカルボキサミド構造のコアを調製することから始まる、いくつかの段階を伴います。重要なステップには以下が含まれます。

ナフタレンカルボキサミドコアの形成: これは、脱水条件下で2-ナフトエ酸と適切なアミンを反応させることで達成されます。

インドール部分の導入: インドール誘導体は、通常、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を、4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で使用して、ナフタレンカルボキサミドコアとのカップリング反応を介して導入されます。

水酸化: 最終段階は、インドール環とナフタレン環の水酸化を含み、過マンガン酸カリウムまたは四酸化オスミウムなどの酸化剤を使用して達成できます

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、大規模合成向けに最適化されています。これには以下が含まれます。

バッチ処理: カップリング反応と水酸化反応を実行するために、大型反応器を使用します。

精製: 再結晶化やクロマトグラフィーなどの技術を使用して、高純度を達成します。

化学反応の分析

反応の種類

MS-1020は、以下を含むいくつかの種類の化学反応を起こします。

酸化: インドール環とナフタレン環のヒドロキシル基は、酸化されてキノンを形成できます。

還元: カルボキサミドのカルボニル基は、アミンに還元できます。

一般的な試薬と条件

酸化: 水性または有機溶媒中の過マンガン酸カリウムまたは四酸化オスミウム。

還元: 無水条件下での水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。

主な生成物

酸化: キノンの生成。

還元: アミンの生成。

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: JAK3媒介シグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 細胞ベースのアッセイで、細胞プロセスにおけるJAK3の役割を調査するために使用されます。

医学: JAK3シグナル伝達異常を伴う癌を治療するための潜在的な治療薬。

類似化合物との比較

Similar Compounds

Tofacitinib: Another JAK inhibitor but with broader activity against JAK1, JAK2, and JAK3.

Ruxolitinib: Primarily inhibits JAK1 and JAK2, used in the treatment of myelofibrosis.

Baricitinib: Inhibits JAK1 and JAK2, used for rheumatoid arthritis

Uniqueness

MS-1020 is unique in its high selectivity for JAK3, making it a valuable tool for studying JAK3-specific signaling pathways and a promising candidate for targeted cancer therapy .

特性

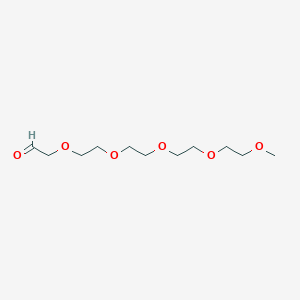

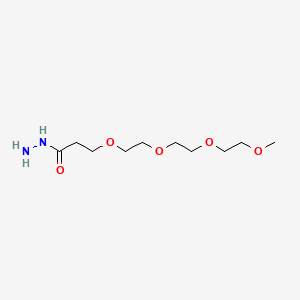

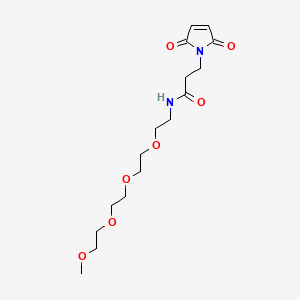

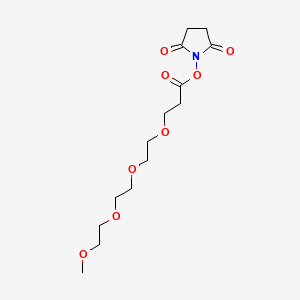

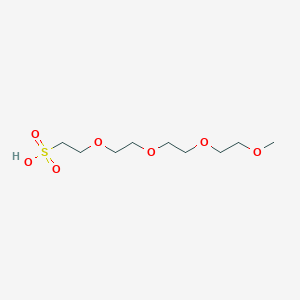

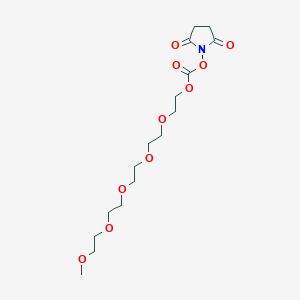

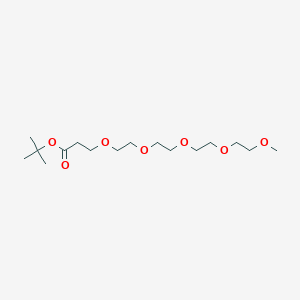

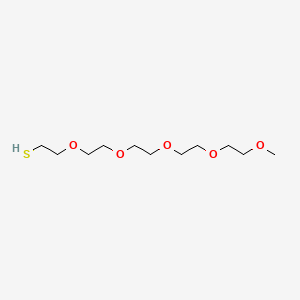

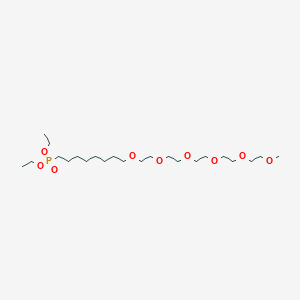

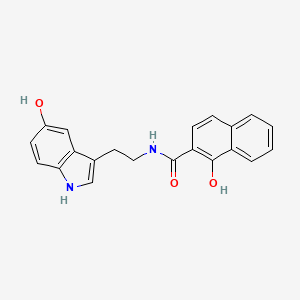

IUPAC Name |

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJNISGKGIHTMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255516-86-9 |

Source

|

| Record name | 1255516-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is MS-1020 and what is its mechanism of action?

A1: this compound, also known as Nb-(α-hydroxynaphthoyl)serotonin, is a small molecule identified as a novel and selective inhibitor of Janus kinase 3 (JAK3) []. It directly binds to JAK3, blocking its catalytic activity and subsequently suppressing the JAK/STAT signaling pathway [].

Q2: How was this compound discovered?

A2: this compound was discovered through a cell-based high-throughput screening of a plant extract library, aiming to identify inhibitors of the JAK/STAT signaling pathway [].

Q3: What makes this compound a selective JAK3 inhibitor?

A3: this compound demonstrates selectivity for JAK3 over other JAK family members, such as JAK2. While it effectively inhibits interleukin-2-induced JAK3/STAT5 signaling, it does not impact prolactin-induced JAK2/STAT5 signaling []. This selectivity is crucial for minimizing potential side effects associated with broader JAK inhibition.

Q4: What is the significance of selectively targeting JAK3 in cancer therapy?

A4: JAK3 plays a crucial role in the signaling of several cytokines involved in immune responses. Dysregulated JAK3 activity is implicated in various cancers, including those with persistently active JAK3/STAT signaling []. By selectively targeting JAK3, this compound offers a potential therapeutic approach for these cancers while potentially minimizing off-target effects on other JAK family members.

Q5: Has this compound shown any effect on cancer cell viability?

A5: Yes, this compound has demonstrated selective effects on the viability of cancer cells harboring persistently active JAK3/STAT signaling []. It induces apoptosis in these cells by downregulating anti-apoptotic gene expression []. This suggests a potential therapeutic window for this compound, where it primarily affects cancer cells with aberrant JAK3 signaling.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。